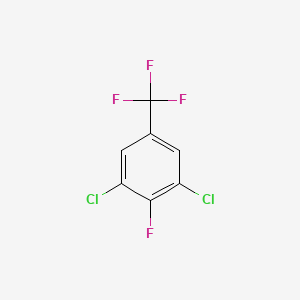

3,5-Dichloro-4-fluorobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQFQKZDLBJZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227969 | |

| Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77227-81-7 | |

| Record name | 3,5-Dichloro-4-fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77227-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077227817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-fluoro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzotrifluoride (CAS 77227-81-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3,5-Dichloro-4-fluorobenzotrifluoride, a key fluorinated building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals.

Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₂Cl₂F₄. It is a liquid at room temperature.[1] The integration of chlorine, fluorine, and a trifluoromethyl group onto the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 77227-81-7 | [1] |

| Molecular Formula | C₇H₂Cl₂F₄ | [1] |

| Molecular Weight | 232.99 g/mol | [1] |

| Boiling Point | 166-168 °C | [1] |

| Density | 1.555 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.462 | [1] |

| Physical Form | Liquid | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |

Synthesis and Reactivity

A plausible synthetic route could involve the fluorination of 3,4,5-trichlorobenzotrifluoride. This precursor can be prepared from 3,4-dichlorotoluene through a multi-step process involving side-chain chlorination followed by halogen-exchange fluorination.[3]

Logical Workflow for a Potential Synthesis:

Caption: Potential synthetic workflow for this compound.

The reactivity of this compound is characterized by the electron-withdrawing nature of the trifluoromethyl group and the halogen substituents, which deactivates the benzene ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. The chlorine atoms can serve as leaving groups in various cross-coupling reactions, allowing for the introduction of new functional groups.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

3.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling. A publicly available ¹³C NMR spectrum for this compound can be found on SpectraBase.[4]

3.2. General Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining spectroscopic data for a liquid sample like this compound.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).[5]

-

Infrared (IR) Spectroscopy: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.[5]

-

Mass Spectrometry (MS): The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The compound is ionized, and the mass-to-charge ratio of the resulting fragments is determined.[5]

Applications in Drug Development: A Case Study with GABA Receptors

This compound is a valuable building block in the synthesis of biologically active molecules. A notable application is in the preparation of a fipronil-based, highly potent, photoaffinity probe for the GABA receptor.[1] Fipronil is an insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, an important ligand-gated ion channel in the central nervous system.[6][7]

4.1. The GABA Receptor Signaling Pathway

The GABAₐ receptor is a pentameric protein that forms a chloride ion channel. The binding of the neurotransmitter GABA to its receptor opens the channel, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[8][9][10]

References

- 1. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons. | Semantic Scholar [semanticscholar.org]

- 3. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Technical Guide: Physicochemical Properties of 3,5-Dichloro-4-fluorobenzotrifluoride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichloro-4-fluorobenzotrifluoride, a key aryl fluorinated building block.[1] The information detailed herein is essential for its application in chemical synthesis, research, and development.

Core Physicochemical Data

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 77227-81-7 | [1] |

| Molecular Formula | Cl₂C₆H₂(F)CF₃ | [1] |

| Molecular Weight | 232.99 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 166-168 °C | [1] |

| Density | 1.555 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.462 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |

| Assay Purity | 98% | [1] |

Structural Information

| Identifier | Value | Reference |

| SMILES String | Fc1c(Cl)cc(cc1Cl)C(F)(F)F | [1] |

| InChI | 1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | [1] |

| InChI Key | BWQFQKZDLBJZAW-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a hazardous substance.

-

Signal Word: Danger[1]

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)[1]

-

Precautionary Codes: P280, P301 + P310 + P330, P305 + P351 + P338 + P310[1]

-

Personal Protective Equipment (PPE): Recommended PPE includes eyeshields, faceshields, gloves, and a Type ABEK (EN14387) respirator filter.[1]

-

Storage: Store in a cool, well-ventilated place away from heat and ignition sources.[2] Keep containers tightly closed.[2]

Experimental Protocols

While specific experimental reports for the determination of this compound's properties are not publicly detailed, the following are generalized, standard protocols for measuring the key physicochemical and structural properties cited.

1. Determination of Boiling Point: The boiling point is determined using a distillation apparatus. The liquid is heated in a flask, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded as the boiling point. The setup is typically equipped with a thermometer to measure the temperature of the vapor as it passes into the condenser.

2. Measurement of Density: Density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The procedure involves weighing the empty pycnometer, then weighing it again filled with a known volume of the substance. The density is calculated by dividing the mass of the substance by its volume.

3. Measurement of Refractive Index: The refractive index is determined using a refractometer, typically at a standard temperature of 20 °C and using the sodium D-line (589 nm). A small sample of the liquid is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent (refracted) when it moves from air into the sample.

4. Structural Elucidation via Spectroscopic Methods: The chemical structure and purity of the compound are typically confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the fluorine atoms.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess purity and confirm molecular weight. A diluted sample is injected into the GC, which separates the compound from volatile impurities.[4] The separated compound then enters the mass spectrometer, which ionizes the molecule and detects the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight.[3]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained by passing infrared radiation through a sample (typically as a neat liquid). The spectrum reveals the presence of specific functional groups based on the absorption of characteristic frequencies of radiation, such as C-F, C-Cl, and aromatic C-H bonds.[3]

Diagrams and Workflows

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, analysis, and documentation of a chemical.

References

An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dichloro-4-fluorobenzotrifluoride (CAS No. 77227-81-7), a halogenated heterocyclic compound.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document summarizes key physical and chemical properties, outlines potential hazards, and provides detailed procedures for safe handling, storage, and disposal.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₂Cl₂F₄ |

| Molecular Weight | 232.99 g/mol |

| CAS Number | 77227-81-7 |

| Appearance | Liquid |

| Boiling Point | 166-168 °C |

| Density | 1.555 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| Flash Point | 73 °C (163.4 °F) - closed cup |

Source: Sigma-Aldrich

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table details its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227 - Combustible liquid |

| Acute toxicity, Oral | 3 | H301 - Toxic if swallowed |

| Skin corrosion/irritation | 1A | H314 - Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | 1 | H318 - Causes serious eye damage |

| Specific target organ toxicity, single exposure | 3 | H335 - May cause respiratory irritation |

Source: NET Safety Data Sheet[2]

GHS Pictograms:

-

GHS05: Corrosion

-

GHS06: Skull and crossbones

-

GHS07: Exclamation mark

Signal Word: Danger[2]

Experimental Protocol: General Laboratory Handling

Objective: To safely handle this compound for experimental use while minimizing exposure to personnel and the environment.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Personal Protective Equipment (see Section 4)

-

Calibrated balance in a ventilated enclosure

-

Chemical fume hood

-

Glassware (dried and inspected for defects)

-

Inert gas supply (e.g., nitrogen or argon) for sensitive reactions

-

Spill kit appropriate for combustible and corrosive liquids

-

Labeled waste containers

Methodology:

-

Pre-Experiment Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Don all required personal protective equipment (PPE).

-

Prepare the work area by removing unnecessary items and ensuring a clear workspace.

-

Have a spill kit and emergency contact information readily accessible.

-

Review the Safety Data Sheet (SDS) for this compound.

-

-

Weighing and Aliquoting:

-

Conduct all weighing and aliquoting of the compound inside a chemical fume hood or a ventilated balance enclosure.

-

Use appropriate tools (e.g., spatula, pipette) to handle the liquid.

-

Ensure containers are securely closed after dispensing.

-

-

Reaction Setup and Execution:

-

Set up all reactions within a chemical fume hood.

-

If the reaction is sensitive to air or moisture, use appropriate techniques such as a nitrogen or argon blanket.

-

When heating the substance, use a well-controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.

-

Avoid direct heating with an open flame.

-

-

Post-Reaction Work-up and Purification:

-

All post-reaction procedures, including quenching, extraction, and purification (e.g., chromatography), must be performed in a chemical fume hood.

-

Be mindful of potential exothermic reactions during work-up.

-

-

Waste Disposal:

-

Segregate all waste containing this compound into appropriately labeled hazardous waste containers.

-

Do not dispose of this chemical down the drain.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

-

Decontamination:

-

Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

-

Clean the work area in the fume hood after completion of the experiment.

-

Properly dispose of any contaminated disposable materials (e.g., gloves, pipette tips) in the designated hazardous waste stream.

-

Safe Handling Workflow

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from procurement to disposal.

Caption: A workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Emergency eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[4]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

-

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures

This compound is a combustible liquid.[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid igniting vapors.

-

Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Collect: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Storage and Stability

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] Keep containers tightly closed when not in use. Store in a locked cabinet or other secure area.

-

Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 3,5-Dichloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling information for 3,5-Dichloro-4-fluorobenzotrifluoride, a key aryl fluorinated building block in chemical synthesis. The following sections detail its physical and chemical properties, hazard classifications, and safety protocols, presented in a clear and accessible format to support laboratory safety and experimental design.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value |

| Molecular Formula | Cl₂C₆H₂(F)CF₃[1] |

| Molecular Weight | 232.99 g/mol [1] |

| Form | Liquid[1] |

| Boiling Point | 166-168 °C[1] |

| Density | 1.555 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.462[1] |

| Flash Point | 73 °C (163.4 °F) - closed cup[1] |

| Assay | 98%[1] |

| CAS Number | 77227-81-7[1] |

Section 2: Hazard Identification and Safety Information

Understanding the hazards associated with this compound is critical for safe handling and storage. The compound is classified as acutely toxic if swallowed and can cause serious eye damage.

| Hazard Classification | Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed.[1] |

| Serious Eye Damage | H318 | Causes serious eye damage.[1] |

GHS Pictograms:

-

Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).[1]

-

Corrosion (GHS05): Indicates the potential for serious eye damage or skin corrosion.[1]

Signal Word: Danger[1]

The logical workflow for hazard identification and the corresponding precautionary measures are illustrated in the diagram below.

Caption: Hazard and Response Workflow for this compound.

Section 3: Handling, Storage, and Personal Protection

Proper handling and storage procedures are paramount to ensure laboratory safety. The following protocols should be strictly adhered to.

| Precautionary Statement Code | Description |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |

| P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |

Storage: The material should be stored in a class 6.1C combustible, acute toxic category 3 location.[1] This classification is for toxic compounds or compounds which cause chronic effects.

Personal Protective Equipment (PPE): The recommended personal protective equipment includes:

The experimental workflow for handling this chemical, from preparation to emergency response, is outlined in the following diagram.

References

The Strategic Role of 3,5-Dichloro-4-fluorobenzotrifluoride as a Fluorinated Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated building blocks are of paramount importance in the fields of medicinal chemistry and agrochemical synthesis, offering unique physicochemical properties that can enhance the efficacy, stability, and bioavailability of active ingredients. Among these, 3,5-Dichloro-4-fluorobenzotrifluoride stands out as a versatile scaffold. Its trifluoromethyl group and the specific arrangement of halogen atoms on the aromatic ring provide a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and logical workflows.

Introduction

The introduction of fluorine and fluorinated moieties into organic molecules is a widely employed strategy in the design of novel pharmaceuticals and agrochemicals. The trifluoromethyl group (CF3), in particular, is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is an aryl fluorinated building block that serves as a key starting material for introducing a 2,6-dichloro-4-(trifluoromethyl)phenyl moiety into a target molecule. The presence of a fluorine atom at the 4-position offers a reactive site for nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. The following tables summarize the key data available for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 77227-81-7 | [1] |

| Molecular Formula | C₇H₂Cl₂F₄ | [1] |

| Molecular Weight | 232.99 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 166-168 °C | [1] |

| Density | 1.555 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.462 | [1] |

| Flash Point | 73 °C (closed cup) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference |

| ¹³C NMR | Full spectrum available. | [2] |

| ¹H NMR | Data not explicitly available in searched literature. | |

| ¹⁹F NMR | Data not explicitly available in searched literature. | |

| Infrared (IR) | 4 FTIR spectra available. | [2] |

| Mass Spectrometry (MS) | Data not explicitly available in searched literature. | |

| Raman | 1 Raman spectrum available. | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the selective replacement of the chlorine atom at the 4-position of 3,4,5-trichlorobenzotrifluoride with a fluorine atom using an alkali metal fluoride in a polar aprotic solvent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar nucleophilic aromatic fluorination reactions.

Materials:

-

3,4,5-Trichlorobenzotrifluoride

-

Anhydrous Potassium Fluoride (KF)

-

Anhydrous Dimethylformamide (DMF) or Sulfolane

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) (optional, but recommended)

-

Diethyl ether or other suitable extraction solvent

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trichlorobenzotrifluoride (1.0 eq) and anhydrous DMF or sulfolane.

-

Add anhydrous potassium fluoride (1.2-1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., 0.05 eq).

-

Heat the reaction mixture to 140-160 °C and stir vigorously under a nitrogen atmosphere.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction may require several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold water and extract with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Synthesis

This compound is a valuable building block for introducing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety, which is present in a number of biologically active compounds. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution, allowing for the formation of new carbon-heteroatom bonds.

Synthesis of a Fipronil-Based Photoaffinity Probe

A notable application of this compound is in the multi-step synthesis of a tritium-labeled, fipronil-based, highly potent, photoaffinity probe for the GABA receptor.[1] Although the full multi-step synthesis is complex, the initial step involves the reaction of a nucleophile with this compound.

General Experimental Workflow for Nucleophilic Aromatic Substitution

The following workflow illustrates the general procedure for reacting this compound with a generic nucleophile.

Caption: General workflow for nucleophilic aromatic substitution.

Detailed Experimental Protocol for Reaction with a Nucleophile (Representative)

This protocol provides a general method for the reaction of this compound with a generic amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (R-NH₂)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate or other suitable extraction solvent

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DMF or DMSO.

-

Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization via nucleophilic aromatic substitution at the fluorine-bearing carbon. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its application in the construction of biologically relevant scaffolds. The provided experimental workflows and protocols serve as a practical resource for researchers in the pharmaceutical and agrochemical industries, enabling the efficient utilization of this key intermediate in their synthetic endeavors. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in the development of new chemical entities.

References

Spectroscopic Profile of 3,5-Dichloro-4-fluorobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dichloro-4-fluorobenzotrifluoride, a key aryl fluorinated building block in organic synthesis.[1] The following sections detail its predicted and available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document also includes detailed experimental protocols for acquiring such spectra, intended to serve as a valuable resource for researchers engaged in the synthesis and analysis of fluorinated aromatic compounds.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₂Cl₂F₄, and it has a molecular weight of 232.99 g/mol .[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer key insights into its substitution pattern and the electronic environment of the aromatic ring and the trifluoromethyl group.

¹H NMR (Predicted)

The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Singlet | 2H | Ar-H |

¹³C NMR

The ¹³C NMR data is available from SpectraBase.

| Chemical Shift (δ) [ppm] | Assignment |

| Data not fully available | C1 - CF₃ |

| Data not fully available | C2, C6 - C -H |

| Data not fully available | C3, C5 - C -Cl |

| Data not fully available | C4 - C -F |

¹⁹F NMR (Predicted)

The ¹⁹F NMR spectrum is expected to display two signals: one for the trifluoromethyl group and one for the fluorine atom on the aromatic ring.

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

| ~ -110 to -140 | Triplet | Ar-F |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

| m/z | Relative Intensity (%) | Assignment |

| 232 | ~100 | [M]⁺ (with ²x³⁵Cl) |

| 234 | ~65 | [M+2]⁺ (with ¹x³⁵Cl, ¹x³⁷Cl) |

| 236 | ~10 | [M+4]⁺ (with ²x³⁷Cl) |

| 197 | Variable | [M-Cl]⁺ |

| 169 | Variable | [M-CF₃]⁺ |

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as strong absorptions for the C-F and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350 - 1150 | Strong | C-F Stretch (CF₃) |

| 1250 - 1100 | Strong | C-F Stretch (Aromatic) |

| 850 - 550 | Strong | C-Cl Stretch |

Experimental Protocols

The following are detailed experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) (0.5-0.7 mL), and transferred to a 5 mm NMR tube.[2] ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).[3][4] For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[5] A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ensure good separation of the analyte from any impurities. The separated compound then enters the mass spectrometer, where it is ionized using electron ionization (EI) at a standard energy of 70 eV.[6] The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or ion trap).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is conveniently obtained using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.[7] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[8] The spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm⁻¹.[8] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. 3,5-二氯-4-氟三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. biophysics.org [biophysics.org]

- 5. benchchem.com [benchchem.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. mt.com [mt.com]

- 8. drawellanalytical.com [drawellanalytical.com]

understanding the trifluoromethyl group in dichlorofluorobenzotrifluoride

An In-depth Technical Guide to the Trifluoromethyl Group in Dichlorofluorobenzotrifluorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, imparting unique and often highly desirable properties to bioactive molecules. When incorporated into a dichlorofluorobenzotrifluoride scaffold, the -CF3 group's potent electron-withdrawing nature and steric profile profoundly influence the molecule's physicochemical and pharmacological characteristics. This technical guide provides a comprehensive examination of the trifluoromethyl group within the context of dichlorofluorobenzotrifluorides, detailing its effects on metabolic stability, lipophilicity, and target binding affinity. This document serves as a resource for professionals in drug discovery and development, offering detailed experimental protocols, tabulated data for the related compound 3,4-dichlorobenzotrifluoride as a representative example, and conceptual diagrams to illustrate key principles.

The Pivotal Role of the Trifluoromethyl Group in Drug Design

The strategic incorporation of fluorine-containing functional groups is a well-established strategy in drug design to enhance the efficacy and pharmacokinetic profile of therapeutic candidates.[1][2][3][4] Among these, the trifluoromethyl group stands out for its profound impact on a molecule's properties.[2]

Key attributes imparted by the trifluoromethyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450.[2][5][6] This increased stability often leads to a longer drug half-life and reduced patient dosing frequency.[2]

-

Increased Lipophilicity: The -CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2][6] This property is crucial for drugs targeting the central nervous system and for improving oral bioavailability.

-

Potent Electron-Withdrawing Effects: With an electronegativity intermediate between that of fluorine and chlorine, the trifluoromethyl group is a powerful electron-withdrawing group.[7][8] This electronic influence can modulate the acidity or basicity of nearby functional groups, thereby affecting drug-receptor interactions and binding affinity.[7]

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group.[6][7] This substitution can be used to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacological activity.[7]

Physicochemical Properties of Dichlorofluorobenzotrifluorides

| Property | Value for 3,4-Dichlorobenzotrifluoride |

| Molecular Formula | C7H3Cl2F3 |

| Molecular Weight | 215.00 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 173-174 °C |

| Melting Point | -13 to -12 °C |

| Density | 1.478 g/mL at 25 °C |

| Refractive Index | n20/D 1.475 |

| Vapor Pressure | 1.6 mmHg (20 °C) |

Spectroscopic Characterization

The structural elucidation of dichlorofluorobenzotrifluorides relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of dichlorofluorobenzotrifluoride isomers. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the connectivity and chemical environment of the atoms.

Representative ¹⁹F NMR Chemical Shifts for Trifluoromethyl Groups:

| Compound Class | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| Aryl-CF₃ | -60 to -65 |

Note: The chemical shift of the -CF₃ group is sensitive to the electronic effects of the other substituents on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a dichlorofluorobenzotrifluoride is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1350-1100 | C-F stretching (strong) |

| 850-550 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of a dichlorofluorobenzotrifluoride will show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of a Dichlorofluorobenzotrifluoride Isomer

The following is a representative multi-step synthesis for 3,4-dichloro-2-fluorobenzotrifluoride :

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4-Dichloro-2-fluorobenzodifluoride|High-Purity|RUO [benchchem.com]

- 3. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. 3,4-Dichlorobenzotrifluoride (CAS 328-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2,4-Dichlorobenzotrifluoride(320-60-5) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Synthesis of Novel Derivatives from 3,5-Dichloro-4-fluorobenzotrifluoride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 3,5-Dichloro-4-fluorobenzotrifluoride. This starting material is of significant interest in medicinal chemistry and materials science due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and multiple reactive sites for further functionalization.

The following sections detail key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing researchers with the necessary information to synthesize novel compounds for further investigation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C-4 position of this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl group. This allows for the facile introduction of a variety of nucleophiles.

Synthesis of Aryl Ether Derivatives

Application Note: The synthesis of diaryl ether linkages is a common strategy in the development of herbicides and pharmaceuticals. The following protocol describes the synthesis of 3,5-dichloro-4-phenoxybenzotrifluoride.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aryl ether.

Synthesis of Aryl Amine Derivatives

Application Note: The introduction of an amine functionality provides a handle for further synthetic modifications, such as amide bond formation or the construction of heterocyclic rings. This protocol outlines the synthesis of N-(3,5-dichloro-4-(trifluoromethyl)phenyl)aniline.

Experimental Protocol:

-

In a sealed tube, combine this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (2.5 eq).

-

Add Dimethyl Sulfoxide (DMSO) as the solvent (0.5 M concentration).

-

Heat the reaction mixture to 120 °C for 12-18 hours.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to afford the desired secondary amine.

Quantitative Data for SNAr Reactions (Hypothetical)

| Entry | Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Phenol | 3,5-Dichloro-4-phenoxybenzotrifluoride | 5 | 100 | 85 |

| 2 | Aniline | N-(3,5-dichloro-4-(trifluoromethyl)phenyl)aniline | 16 | 120 | 78 |

| 3 | 4-Methoxythiophenol | 3,5-Dichloro-4-((4-methoxyphenyl)thio)benzotrifluoride | 6 | 100 | 82 |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the this compound ring can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. This protocol describes a hypothetical coupling of a derivative of this compound with an arylboronic acid. For this reaction, we will assume the fluorine has already been substituted, for instance, with a methoxy group to simplify the reactivity of the chloro-substituents.

Experimental Protocol:

-

To a Schlenk flask, add 3,5-dichloro-4-methoxybenzotrifluoride (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (10:1 ratio) as the solvent system.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to isolate the desired biaryl product.

Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines, offering an alternative to the SNAr reaction, particularly for less nucleophilic amines or when milder conditions are required.[1] This protocol outlines the mono-amination of a 3,5-dichloro-4-substituted-benzotrifluoride derivative.

Experimental Protocol:

-

In a glovebox, charge a vial with a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂), a suitable ligand (e.g., tBuBrettPhos), and sodium tert-butoxide (1.5 eq).

-

Add the 3,5-dichloro-4-substituted-benzotrifluoride (1.0 eq) and the desired amine (1.2 eq).

-

Add anhydrous toluene as the solvent.

-

Seal the vial and heat the reaction mixture to 110 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with dichloromethane, and filter through Celite®.

-

Concentrate the filtrate and purify the crude product by flash chromatography.

Quantitative Data for Cross-Coupling Reactions (Hypothetical)

| Entry | Reaction Type | Coupling Partner | Product | Catalyst/Ligand | Yield (%) |

| 1 | Suzuki-Miyaura | 4-Methylphenylboronic acid | 3-Chloro-4-methoxy-5-(p-tolyl)benzotrifluoride | Pd₂(dba)₃ / SPhos | 75 |

| 2 | Buchwald-Hartwig | Morpholine | 4-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)morpholine | [Pd(cinnamyl)Cl]₂ / tBuBrettPhos | 88 |

Visualizations

Synthetic Workflow for SNAr Reactions

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Cycle (Suzuki-Miyaura)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

References

Application Notes and Protocols: The Use of 3,5-Dichloro-4-fluorobenzotrifluoride in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzotrifluoride is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and two chlorine atoms, offers multiple reaction sites for diversification. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the C-Cl and C-F bonds towards nucleophilic attack and oxidative addition to low-valent metal centers, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[2][3][4]

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C, C-N, and C-O bonds.[5][6][7] For this compound, the primary challenge and opportunity lie in the selective functionalization of its C-Cl and C-F bonds. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. Therefore, the two C-Cl bonds are expected to be significantly more reactive than the C-F bond, allowing for selective transformations. Furthermore, controlling the stoichiometry and reaction conditions can enable either mono- or di-substitution at the chlorine positions, providing a pathway to complex, non-symmetrical molecules.[8][9]

This document provides detailed protocols and application notes for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using this compound as the substrate.

General Reaction Principles and Selectivity

The palladium catalyst cycle typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation (for Suzuki, Sonogashira) or coordination/deprotonation (for Buchwald-Hartwig, Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][6][7]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

For this compound, selective functionalization is key.

-

Mono- vs. Di-substitution: By using approximately one equivalent of the coupling partner, mono-substitution at one of the C-Cl positions can be achieved. Using more than two equivalents and potentially higher temperatures or longer reaction times can drive the reaction towards di-substitution.[8]

-

C-Cl vs. C-F Reactivity: The C-F bond is considerably stronger and less reactive than the C-Cl bonds.[10] Standard palladium catalysts and conditions will overwhelmingly favor reaction at the C-Cl positions. Activating the C-F bond typically requires specialized, highly active catalyst systems, often involving nickel or palladium with specific ligands designed for C-F activation, and is not covered in these standard protocols.[2][11]

Caption: Logical pathways for selective cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.

Representative Data (Analogous Systems)

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 55 (di-substituted) | [8][9] |

| Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 80 | 85-95 | [8] |

| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 90-98 | General |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-92 | General |

Protocol: Mono-arylation of this compound

-

Reagents and Equipment:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, and inert gas (Argon or Nitrogen) supply.

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[5][12] This reaction is crucial for synthesizing anilines and their derivatives.[13]

Representative Data (Analogous Systems)

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 90-99 | [12] |

| Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 85-95 | [13] |

| Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 88-96 | General |

| Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 65 | [14] |

Protocol: Di-amination of this compound

-

Reagents and Equipment:

-

This compound (1.0 eq.)

-

Primary or secondary amine (2.2-2.4 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 2.5-3.0 eq.)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Glovebox or Schlenk line setup.

-

-

Procedure:

-

Inside a glovebox: To a reaction vial, add the palladium precatalyst, the ligand, and the base.

-

Add this compound and the solvent.

-

Finally, add the amine.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

-

Monitor the reaction progress by LC-MS or GC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and carefully quench with water.

-

Filter the mixture through a pad of Celite to remove palladium black.

-

Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling reaction is used to form C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16]

Representative Data (Analogous Systems)

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 | [17] |

| 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 80-90 | General |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 90-98 | [16] |

| (4-Ethylphenyl)ethyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 80-90 | [17] |

Protocol: Mono-alkynylation of this compound

-

Reagents and Equipment:

-

This compound (1.0 eq.)

-

Terminal alkyne (1.2 eq.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Co-solvent (e.g., THF or DMF, optional)

-

Schlenk line setup.

-

-

Procedure:

-

To a dry Schlenk flask under inert gas, add this compound, the palladium catalyst, and CuI.

-

Add the degassed amine solvent (and co-solvent, if used).

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or heat gently (e.g., 40-80 °C) as needed.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the mixture with ether or ethyl acetate and filter to remove ammonium salts.

-

Wash the filtrate with saturated NH₄Cl solution (to remove copper), water, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[6][18] It is a powerful method for the synthesis of substituted alkenes.[19]

Representative Data (Analogous Systems)

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 80-95 | General |

| n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMA | 120 | 85-95 | [19] |

| 2,3-Dihydrofuran | Pd(OAc)₂ (1) | - | (cyclohexyl)₂NMe | n-BuOH | 90 | 70-80 | [20] |

| Ethylene | PdCl₂(dppf) (2) | - | K₂CO₃ | NMP | 140 | 75-85 | General |

Protocol: Heck Coupling with n-Butyl Acrylate

-

Reagents and Equipment:

-

This compound (1.0 eq.)

-

n-Butyl acrylate (1.5 eq.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

-

Optional Ligand (e.g., PPh₃ or P(o-tol)₃, 2-4 mol%)

-

Base (e.g., Et₃N, NaOAc, or K₂CO₃, 1.5 eq.)

-

High-boiling polar aprotic solvent (e.g., DMF, DMA, or NMP)

-

Sealed tube or reaction flask with condenser.

-

-

Procedure:

-

To a reaction vessel, add this compound, the palladium catalyst, ligand (if used), and base.

-

Add the solvent and the n-butyl acrylate.

-

Seal the vessel or equip with a condenser under an inert atmosphere.

-

Heat the reaction to a high temperature (typically 100-140 °C).

-

Monitor the reaction by GC-MS.

-

After completion, cool to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Caption: A typical workflow for palladium-catalyzed cross-coupling experiments.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and application of representative clinically approved fluorine-enriched anti-cancer medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Heck Reaction [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 3,5-Dichloro-4-fluorobenzotrifluoride Reaction Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of reaction products derived from 3,5-dichloro-4-fluorobenzotrifluoride. This key intermediate is widely used in the synthesis of agrochemicals and pharmaceuticals. The purification techniques described herein are essential for obtaining high-purity compounds crucial for research, development, and commercial applications.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions to introduce the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety. A prominent application is in the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate for agrochemicals like fipronil. The purification of the resulting products is critical to remove unreacted starting materials, byproducts, and isomers, ensuring the desired product quality and activity.

This document outlines three primary purification techniques: crystallization, column chromatography, and distillation, complete with detailed experimental protocols and data presented for easy comparison.

General Reaction Work-up

Prior to purification, a general aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities.

Protocol 1: General Aqueous Work-up

-

Upon reaction completion, cool the reaction mixture to room temperature.

-

If the reaction solvent is immiscible with water (e.g., toluene, dichloromethane), wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if the product is neutral or basic, followed by a dilute base solution (e.g., saturated NaHCO₃) if the product is neutral or acidic, and finally with brine.

-

If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the reaction mixture with a larger volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Techniques

The choice of purification technique depends on the physical and chemical properties of the target compound and its impurities.

Crystallization

Crystallization is an effective method for purifying solid products with good thermal stability. The selection of an appropriate solvent system is crucial for achieving high purity and yield.

-

Dissolve the crude 2,6-dichloro-4-(trifluoromethyl)aniline in a minimum amount of a suitable hot solvent or solvent mixture (e.g., methanol/water, ethanol/water, or heptane/ethyl acetate).

-

If the solution is colored, a small amount of activated carbon can be added, and the hot solution is filtered to remove the carbon.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath or refrigerator can enhance crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

-

Dry the purified crystals under vacuum.

| Product | Crystallization Solvent System | Reported Purity | Reported Yield |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Not specified in detail, but can be crystallized from a suitable solvent.[1] | >99.0%[2] | 70.02%[2] |

| Fipronil | n-Butyl acetate/dichloroethyl ether[3] | 97.5%[3] | Not specified |

| 4-Chloro-3-trifluoromethyl aniline hydrochloride | Methanol or Ethanol[4] | 99.6% (HPLC)[4] | 90%[4] |

Table 1: Quantitative Data for Crystallization of this compound Derivatives and Analogs.

Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of compounds, including oils and solids, and for separating closely related isomers.

-

Stationary Phase Selection: Silica gel is the most commonly used stationary phase for the purification of aniline derivatives.[5]

-

Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound. To prevent peak tailing of basic aniline compounds on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the silica gel bed.

-

Elution: Begin elution with the selected mobile phase, collecting fractions. The composition of the mobile phase can be kept constant (isocratic elution) or gradually increased in polarity (gradient elution) to separate compounds with different polarities.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

| Product | Stationary Phase | Mobile Phase | Reported Purity | Reference |

| Brominated 3-(trifluoromethyl)anilines | Silica gel | Hexanes/Ethyl acetate gradient | Not specified | [5] |

| Fipronil Derivatives | Silica gel | Petroleum ether/Ethyl acetate | Not specified |

Table 2: Column Chromatography Conditions for Halogenated Trifluoromethyl Anilines and Derivatives.

Distillation

Distillation, particularly vacuum distillation, is suitable for purifying liquid products or low-melting solids that are thermally stable. It is effective for separating compounds with significantly different boiling points.

-

Place the crude 2,6-dichloro-4-(trifluoromethyl)aniline in a round-bottom flask equipped with a magnetic stirrer and a distillation head.

-

Connect the apparatus to a vacuum pump and a cold trap.

-

Gradually apply vacuum and begin heating the flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of 2,6-dichloro-4-(trifluoromethyl)aniline is 60-62 °C at 1 hPa.[6]

-

Monitor the purity of the collected fractions by gas chromatography (GC) or other suitable analytical methods.

| Product | Distillation Type | Reported Purity | Reported Yield |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Vacuum Distillation[7] | >99%[7] | >95%[7] |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Fractional Distillation[1] | High Purity[1] | Not specified |

| 2-Methyl-3-trifluoromethylaniline | Reduced Pressure Distillation[8] | >99% (GC)[8] | 70%[8] |

Table 3: Quantitative Data for Distillation of Substituted Trifluoromethyl Anilines.

Visualization of Workflows

The following diagrams illustrate the logical flow of the purification processes.

Caption: General purification workflow for products of this compound reactions.

Caption: Detailed workflow for purification by column chromatography.

References

- 1. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. CN101906073A - Method for synthesizing and purifying fipronil - Google Patents [patents.google.com]

- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

Application Notes and Protocols: Reaction of 3,5-Dichloro-4-fluorobenzotrifluoride with Amine Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzotrifluoride is a critical fluorinated building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The reaction with amine nucleophiles is of particular significance as it provides a direct route to 4-amino-3,5-dichlorobenzotrifluoride derivatives. These derivatives are pivotal intermediates in the development of new therapeutic agents and advanced agrochemicals, including GABA receptor antagonists and novel insecticides.[1][2] This document provides a detailed overview of the reaction, experimental protocols, and key data.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step addition-elimination mechanism.[3] The aromatic ring of this compound is highly electron-deficient, facilitating the initial attack of the amine nucleophile at the carbon atom bearing the fluorine substituent. This step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing trifluoromethyl group. In the subsequent elimination step, the fluoride ion, being a good leaving group in this activated system, is expelled, restoring the aromaticity of the ring and yielding the final aminated product.[4]

Caption: General mechanism for the SNAr reaction.

Applications in Drug Discovery and Agrochemicals

The products of this reaction, 2,6-dichloro-4-(trifluoromethyl)aniline derivatives, are highly valued in medicinal chemistry and agrochemical research.

-

Pharmaceuticals: These compounds are key precursors for synthesizing a range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and cell membrane permeability of drug candidates.[5] They are notably used in the synthesis of GABA (gamma-aminobutyric acid) receptor antagonists, which have potential applications in treating various neurological disorders.[2]

-

Agrochemicals: This structural motif is integral to a new generation of insecticides.[1] A prominent example is the synthesis of Fipronil and related N-phenylpyrazole insecticides, which rely on intermediates derived from this reaction.[6]

Quantitative Data Summary

The following table summarizes typical, albeit illustrative, reaction conditions and outcomes for the SNAr reaction of this compound with various amine nucleophiles. Data is based on general principles of SNAr reactions on analogous substrates, as specific literature values for this exact reactant are limited.[7]

| Amine Nucleophile (Example) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |

| Morpholine | K₂CO₃ (2.0) | DMSO | 100 - 120 | 4 - 8 | 85 - 95 |

| Benzylamine | K₂CO₃ (2.0) | DMF | 100 - 120 | 6 - 12 | 75 - 85 |

| Aniline | Cs₂CO₃ (2.0) | DMF | 120 - 140 | 12 - 24 | 60 - 75 |

| Diethylamine | Et₃N (2.0) | NMP | 110 - 130 | 8 - 16 | 70 - 80 |

Note: Yields are highly dependent on the specific amine and reaction optimization.

Detailed Experimental Protocols